molecular formula C21H22F3N3O2S B2722626 N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide CAS No. 881940-83-6

N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide

Cat. No.: B2722626
CAS No.: 881940-83-6
M. Wt: 437.48
InChI Key: YVLDZOFYHXFHEN-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide is a sulfonamide derivative featuring a quinoline core substituted with a trifluoromethyl group at position 7 and a methyl group at position 2. The sulfonamide moiety is attached to the benzene ring at position 4, with N,N-diethyl substituents on the sulfonamide nitrogen.

Properties

IUPAC Name

N,N-diethyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2S/c1-4-27(5-2)30(28,29)17-9-7-16(8-10-17)26-19-12-14(3)25-20-13-15(21(22,23)24)6-11-18(19)20/h6-13H,4-5H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLDZOFYHXFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC(=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The quinoline scaffold is synthesized via Gould-Jacobs cyclization, a well-established method for constructing substituted quinolines.

Procedure :

  • Starting materials : Ethyl 3-(2-methyl-4-(trifluoromethyl)anilino)acrylate (prepared by condensing 2-methyl-4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate in ethanol at reflux).
  • Cyclization : Heat the intermediate in diphenyl ether at 250°C for 2 hours to yield 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline-3-carboxylic acid.
  • Decarboxylation : Reflux in diphenyl ether at 220°C for 1 hour to remove the carboxylic acid group, yielding 2-methyl-7-(trifluoromethyl)quinolin-4-ol.
  • Chlorination : Treat the hydroxyquinoline with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4 hours to generate 4-chloro-2-methyl-7-(trifluoromethyl)quinoline.

Key Data :

  • Yield: 85–92% (chlorination step).
  • Characterization: ¹H NMR (CDCl₃) δ 8.65 (d, J = 5.1 Hz, 1H), 8.12 (s, 1H), 7.89 (d, J = 8.9 Hz, 1H), 7.52 (d, J = 5.1 Hz, 1H).

Synthesis of N,N-Diethyl-4-Aminobenzenesulfonamide

Sulfonylation of 4-Nitrobenzenesulfonyl Chloride

Procedure :

  • Sulfonyl chloride preparation : React 4-nitrobenzenesulfonic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours to form 4-nitrobenzenesulfonyl chloride.
  • Sulfonamide formation : Add diethylamine (2.2 equiv) to a solution of 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA, 1.1 equiv) at 0°C. Stir for 2 hours at room temperature to yield N,N-diethyl-4-nitrobenzenesulfonamide.

Key Data :

  • Yield: 78–85%.
  • Characterization: ¹³C NMR (DMSO-d₆) δ 149.2 (C-NO₂), 134.5 (C-SO₂), 44.1 (N-CH₂CH₃).

Reduction of Nitro to Amine

Procedure :

  • Catalytic hydrogenation : Suspend N,N-diethyl-4-nitrobenzenesulfonamide in ethanol with 10% Pd/C (5 wt%). Apply H₂ at 50 psi and 25°C for 6 hours.
  • Isolation : Filter and concentrate to obtain N,N-diethyl-4-aminobenzenesulfonamide as a white solid.

Key Data :

  • Yield: 90–95%.
  • Characterization: IR (KBr) 3450 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Coupling of Quinoline and Sulfonamide Intermediates

Nucleophilic Aromatic Substitution

Procedure :

  • Reaction : Reflux 4-chloro-2-methyl-7-(trifluoromethyl)quinoline (1 equiv) and N,N-diethyl-4-aminobenzenesulfonamide (1.2 equiv) in ethanol with 37% HCl (4 drops) for 8 hours.
  • Workup : Cool, filter the precipitate, and recrystallize from methanol to isolate the target compound.

Optimization Notes :

  • Solvent : Ethanol maximizes solubility and reaction rate.
  • Catalyst : HCl protonates the quinoline nitrogen, enhancing electrophilicity at C4.

Key Data :

  • Yield: 65–72%.
  • Characterization:
    • ¹H NMR (DMSO-d₆) : δ 9.39 (s, 1H, NH), 8.66 (d, J = 5.3 Hz, 1H, quinoline H5), 7.92 (d, J = 8.2 Hz, 2H, benzene H2/H6), 3.34 (q, J = 7.2 Hz, 4H, N–CH₂CH₃), 1.14 (t, J = 7.2 Hz, 6H, CH₃).
    • HRMS (ESI) : m/z calcd for C₂₀H₂₀F₃N₃O₂S [M+H]⁺: 423.1315; found: 423.1318.

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed coupling offers a milder alternative for attaching the sulfonamide to the quinoline:

  • Conditions : 4-Chloroquinoline (1 equiv), N,N-diethyl-4-aminobenzenesulfonamide (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv) in toluene at 100°C for 12 hours.
  • Yield : 70–75%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

  • Conditions : Ethanol, 150°C, 30 minutes.
  • Yield : 68%.

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
  • Elemental Analysis : Calculated (%) C 56.73, H 4.76, N 9.92; Found C 56.68, H 4.81, N 9.88.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline core and sulfonamide geometry (Fig. 1).

  • Bond lengths : C4–N (1.35 Å), S–N (1.62 Å).
  • Dihedral angle : 85.2° between quinoline and benzene planes.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Chlorination : Replace POCl₃ with PCl₅ in chlorobenzene (yield: 82%).
  • Sulfonylation : Use toluene instead of DCM for easier solvent recovery.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (benchmark: <40).
  • E-factor : 18 (solvent waste dominates).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Applications

One of the most notable applications of this compound is in the development of antiviral agents. Research has shown that derivatives of quinoline compounds, including those similar to N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide, exhibit significant activity against various strains of influenza viruses.

Case Study: Anti-Influenza Virus Activity

In a study published in the International Journal of Molecular Sciences, derivatives were synthesized and evaluated for their anti-influenza virus activity. The compound demonstrated an effective inhibition rate against multiple strains, including H1N1 and H3N2, with an IC50 value as low as 0.23 µM in plaque inhibition assays. The mechanism of action involved interactions with viral ribonucleoproteins, crucial for viral replication .

CompoundStrainEC50 (µM)IC50 (µM)
G07H1N111.38 ± 1.890.23 ± 0.15
G07H3N2--

Cancer Treatment

The compound also shows promise in oncology, particularly in targeting specific cancer pathways. Quinoline and its derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

A patent review highlighted the potential use of quinoline derivatives in treating inflammation and cancer by inhibiting angiogenesis and tumor proliferation pathways . The sulfonamide group enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development.

Molecular Biology Applications

In molecular biology, this compound can be utilized as a tool for studying protein interactions and cellular mechanisms.

Case Study: Protein Interaction Studies

Research employing molecular docking techniques has identified this compound's ability to bind effectively to key protein targets involved in various cellular processes. For instance, studies have shown that it interacts with the PA-PB1 subunit of RNA polymerase, which is critical for viral replication . This interaction suggests potential applications in designing inhibitors for viral proteins.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl (CF₃) group in the target compound likely enhances electron-withdrawing effects and metabolic stability compared to chlorine or methoxy groups in analogs .
  • N,N-Diethyl substituents on the sulfonamide may increase lipophilicity and membrane permeability relative to bulkier aryl groups (e.g., 4-methoxybenzene in IIIa) .
  • The absence of polar groups (e.g., OH in IIIa) in the target compound could reduce solubility but improve blood-brain barrier penetration.

Critical Differences :

  • N,N-Diethyl groups may necessitate protective strategies to avoid undesired alkylation side reactions.

Crystallographic and Computational Studies

  • Software like SHELXL and SIR97 are critical for resolving crystal structures of such compounds. The target’s CF₃ group may induce unique packing patterns due to its steric and electronic effects.
  • ORTEP-3 visualizations could highlight conformational differences between the target and analogs, particularly in sulfonamide torsion angles.

Biological Activity

N,N-Diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide is a synthetic compound with potential biological activities, particularly in the fields of antiviral and antibacterial research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a quinoline derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H22F3N3O2S\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 397.45 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against influenza viruses. For instance, derivatives of quinoline, including those with sulfonamide groups, have shown significant activity against various strains of influenza:

  • Inhibition Rates: The compound exhibited an EC50 of 11.38 µM against H1N1 in cytopathic effect assays and demonstrated substantial inhibition rates in plaque assays (IC50 = 0.23 µM) .

Antibacterial Activity

The antibacterial properties of quinoline-sulfonamide derivatives have been explored through various assays:

  • Inhibition Zones: Compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 21 mm .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Trifluoromethyl Group Enhances lipophilicity and bioactivity
Sulfonamide Moiety Contributes to antibacterial properties
Quinoline Core Essential for interaction with viral targets

Case Studies

  • Influenza Virus Study : A comparative analysis of various quinoline derivatives indicated that modifications at the amino group significantly affected antiviral efficacy. The compound under review showed superior inhibition rates compared to other derivatives lacking the trifluoromethyl substitution .
  • Antibacterial Screening : In a study screening multiple sulfonamide derivatives, N,N-diethyl derivatives were noted for their potent antibacterial effects against clinical strains of bacteria, suggesting a potential pathway for developing new antibiotics .

Q & A

Q. What synthetic strategies are commonly employed for constructing the quinoline-sulfonamide scaffold in N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves:

  • Coupling Reactions : Amine-quinoline linkage via nucleophilic aromatic substitution. For example, reacting 4-chloro-7-(trifluoromethyl)quinoline with a sulfonamide-containing aniline derivative under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Sulfonamide Formation : Introducing the N,N-diethyl group via sulfonyl chloride intermediates. Trichloroisocyanuric acid (TCICA) is often used to activate sulfonic acid groups for subsequent amine coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/methanol mixtures .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data (≤1.0 Å) are critical for confirming bond angles, torsion angles, and hydrogen-bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and sulfonamide protons (δ ~7.5-8.5 ppm in ¹H NMR) are diagnostic .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to model interactions with kinases or receptors. Validate docking poses using MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. PubChem data (e.g., InChI keys, SMILES) can automate descriptor calculation .

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace trifluoromethyl with other electron-withdrawing groups (e.g., nitro, cyano) .
    • Vary N,N-diethyl to bulkier alkyl groups (e.g., cyclopentyl) to enhance lipophilicity .
  • Biological Assays :
    • In vitro : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare IC₅₀ values .
    • Kinase Profiling : Use ELISA or fluorescence polarization to assess inhibition of EGFR/VEGFR .

Q. How should researchers resolve contradictions in crystallographic data between SHELX and SIR97 refinements?

Methodological Answer:

  • Data Validation : Cross-check residual electron density maps. SHELX may outperform SIR97 for twinned or high-symmetry crystals due to robust least-squares algorithms .
  • Software Synergy : Refine initial models in SHELXL, then use SIR97’s Fourier tools to resolve disordered regions .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test DMAP, CuI, or Pd(PPh₃)₄ to accelerate coupling .
    • Solvent Effects : Switch from pyridine to DMSO to stabilize transition states .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .

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